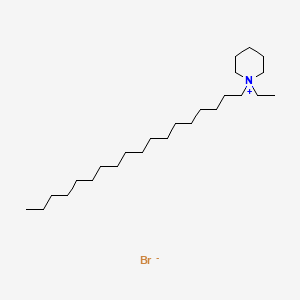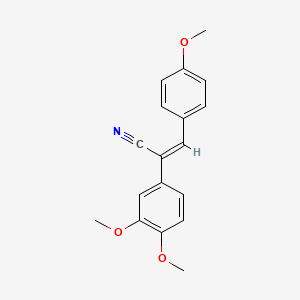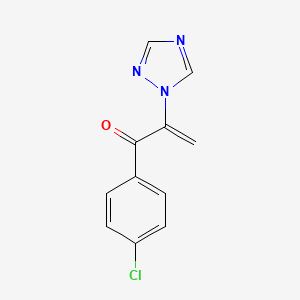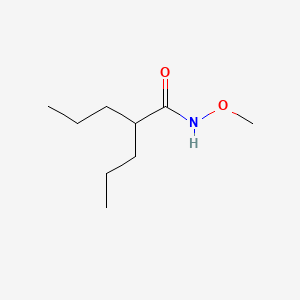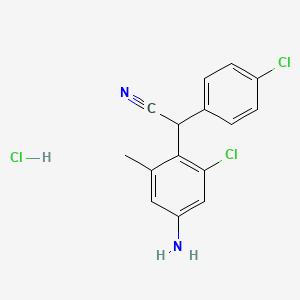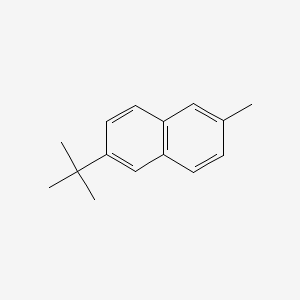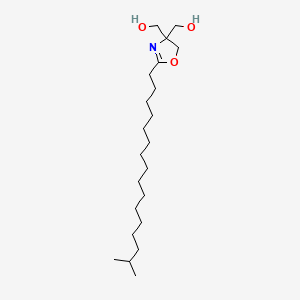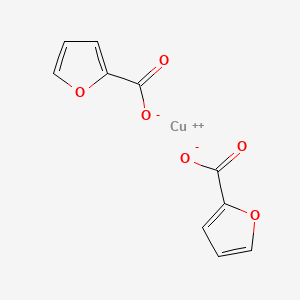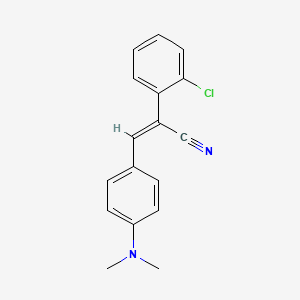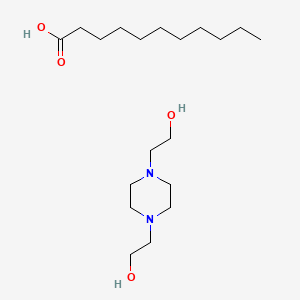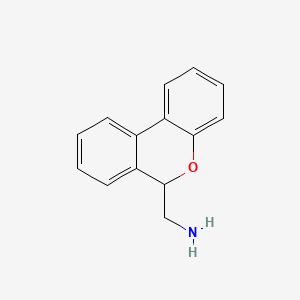
6-Aminomethyl-6H-dibenzo(b,d)pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminomethyl-6H-dibenzo(b,d)pyran is a compound belonging to the class of dibenzo[b,d]pyran-6-ones, which are structurally diverse secondary metabolites. These compounds are known for their broad spectrum of biological activities, including cytotoxic, antioxidant, antifungal, and antimicrobial properties . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminomethyl-6H-dibenzo(b,d)pyran can be achieved through various synthetic routes. One common method involves a multicomponent domino reaction that includes six steps: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation . Another approach involves the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Aminomethyl-6H-dibenzo(b,d)pyran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Aminomethyl-6H-dibenzo(b,d)pyran has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine: Its cytotoxic and antimicrobial properties are explored for potential use in cancer treatment and infection control.
Industry: The compound’s antioxidant properties are utilized in the development of preservatives and stabilizers for various products.
Mechanism of Action
The mechanism of action of 6-Aminomethyl-6H-dibenzo(b,d)pyran involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular membranes, and interfere with DNA replication. These actions contribute to its cytotoxic, antimicrobial, and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Urolithin A: A metabolite of ellagic acid with similar antioxidant and anti-inflammatory properties.
Rhizovagine A: An unusual dibenzo-α-pyrone alkaloid with acetylcholinesterase inhibitory activity.
Cannabinol: A compound with a similar dibenzo[b,d]pyran structure, known for its psychoactive effects.
Uniqueness
6-Aminomethyl-6H-dibenzo(b,d)pyran stands out due to its unique combination of biological activities and its potential for diverse applications in chemistry, biology, medicine, and industry. Its structural features allow for various chemical modifications, making it a versatile compound for research and development.
Properties
CAS No. |
83360-41-2 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
6H-benzo[c]chromen-6-ylmethanamine |
InChI |
InChI=1S/C14H13NO/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8,14H,9,15H2 |
InChI Key |
BHRGBYWGRLOFNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC3=CC=CC=C23)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



